molecular formula C20H11ClN2O5S B11125375 4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11125375
M. Wt: 426.8 g/mol
InChI Key: RMDLBOCHWUZCFE-UHFFFAOYSA-N
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Description

4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then coupled through various condensation and substitution reactions. Common reagents used in these reactions include aldehydes, acetoacetates, and urea, often under reflux conditions with catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with various molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to downstream effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H11ClN2O5S

Molecular Weight

426.8 g/mol

IUPAC Name

[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C20H11ClN2O5S/c21-15-12-3-1-2-4-14(12)29-16(15)19(26)28-11-7-5-10(6-8-11)9-13-17(24)22-20(27)23-18(13)25/h1-9H,(H2,22,23,24,25,27)

InChI Key

RMDLBOCHWUZCFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=C4C(=O)NC(=O)NC4=O)Cl

Origin of Product

United States

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